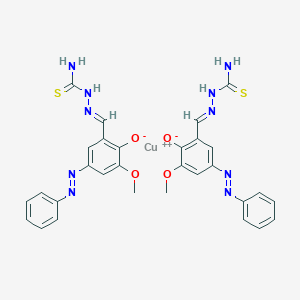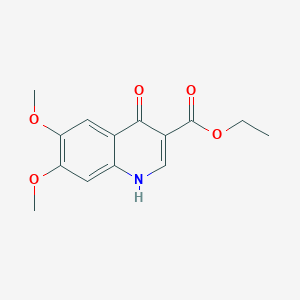![molecular formula C7H15NO2Si B051899 Carbamic acid,[(ethenyldimethylsilyl)methyl]-,methyl ester(9ci) CAS No. 120491-50-1](/img/structure/B51899.png)
Carbamic acid,[(ethenyldimethylsilyl)methyl]-,methyl ester(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinyldimethyl(carbomethoxyaminomethyl)silane is an organosilicon compound with the molecular formula C7H15NO2Si and a molecular weight of 173.28 g/mol. This compound is characterized by the presence of a vinyl group, a dimethylsilyl group, and a carbomethoxyaminomethyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of vinyldimethyl(carbomethoxyaminomethyl)silane can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of chlorosilanes with organomagnesium reagents under mild reaction conditions . Another method includes the silylation of vinyliodonium salts with zinc-based silicon reagents, which is catalyzed by copper and provides high yields . Additionally, the hydrosilylation of terminal alkenes using manganese or nickel catalysts can also produce vinylsilanes .
Industrial Production Methods
Industrial production of vinyldimethyl(carbomethoxyaminomethyl)silane typically involves large-scale nucleophilic substitution reactions or hydrosilylation processes. These methods are chosen for their efficiency, scalability, and compatibility with various functional groups .
Analyse Des Réactions Chimiques
Types of Reactions
Vinyldimethyl(carbomethoxyaminomethyl)silane undergoes several types of chemical reactions, including:
Oxidation: The oxidation of carbon-silicon bonds can be achieved using aqueous fluoride and peroxide.
Reduction: Reduction reactions can be performed using various reducing agents, although specific conditions may vary.
Substitution: Nucleophilic substitution reactions with chlorosilanes and organomagnesium reagents are common.
Common Reagents and Conditions
Oxidation: Aqueous fluoride and peroxide are commonly used for oxidation reactions.
Substitution: Organomagnesium reagents and chlorosilanes are frequently used in nucleophilic substitution reactions.
Hydrosilylation: Catalysts such as manganese, nickel, and copper are used in hydrosilylation reactions.
Major Products
The major products formed from these reactions include various functionalized tetraorganosilanes, vinylsilanes, and allylsilanes .
Applications De Recherche Scientifique
Vinyldimethyl(carbomethoxyaminomethyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of polymethylvinylborosiloxanes (PMVBs) by direct polycondensation.
Biology: The compound’s reactivity and functional group compatibility make it useful in biological studies, particularly in the modification of biomolecules.
Industry: Vinyldimethyl(carbomethoxyaminomethyl)silane is used in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of vinyldimethyl(carbomethoxyaminomethyl)silane involves its ability to undergo various chemical reactions, such as nucleophilic substitution and hydrosilylation. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of functionalized products. The specific molecular targets and pathways depend on the reaction conditions and the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethoxymethylvinylsilane: Similar in structure but with methoxy groups instead of carbomethoxyaminomethyl groups.
Vinyltrimethoxysilane: Contains three methoxy groups attached to the silicon atom.
Dichloromethylvinylsilane: Contains two chlorine atoms attached to the silicon atom.
Uniqueness
Vinyldimethyl(carbomethoxyaminomethyl)silane is unique due to the presence of the carbomethoxyaminomethyl group, which imparts distinct reactivity and functional group compatibility. This makes it particularly useful in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
120491-50-1 |
|---|---|
Formule moléculaire |
C7H15NO2Si |
Poids moléculaire |
173.28 g/mol |
Nom IUPAC |
methyl N-[[ethenyl(dimethyl)silyl]methyl]carbamate |
InChI |
InChI=1S/C7H15NO2Si/c1-5-11(3,4)6-8-7(9)10-2/h5H,1,6H2,2-4H3,(H,8,9) |
Clé InChI |
YJYHJYZRKCVDCW-UHFFFAOYSA-N |
SMILES |
COC(=O)NC[Si](C)(C)C=C |
SMILES canonique |
COC(=O)NC[Si](C)(C)C=C |
Synonymes |
Carbamic acid, [(ethenyldimethylsilyl)methyl]-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)


![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)





